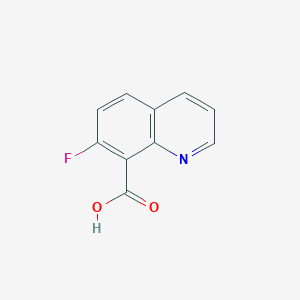
7-Fluoroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoroquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential antibacterial and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms in quinoline derivatives. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the reactivity of the fluorinating agent .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its potential antibacterial and antiviral properties, it is investigated for use in developing new therapeutic agents.
Industry: It is used in the production of liquid crystals and cyanine dyes
Mecanismo De Acción
The mechanism of action of 7-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks, preventing the replication fork from progressing. This leads to the accumulation of double-strand breaks and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: Known for its effectiveness against both Gram-positive and Gram-negative bacteria.
Uniqueness: 7-Fluoroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other fluoroquinolones. Its incorporation into various molecular frameworks allows for the exploration of new therapeutic potentials and industrial applications .
Propiedades
Número CAS |
1541945-85-0 |
|---|---|
Fórmula molecular |
C10H6FNO2 |
Peso molecular |
191.16 g/mol |
Nombre IUPAC |
7-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) |
Clave InChI |
FJVGTDQFHATNAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2)F)C(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


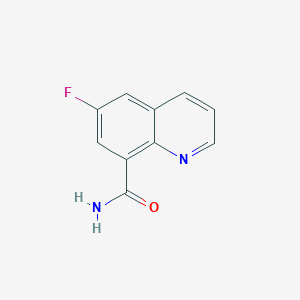
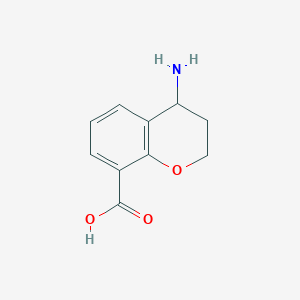
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
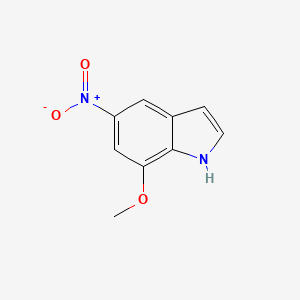
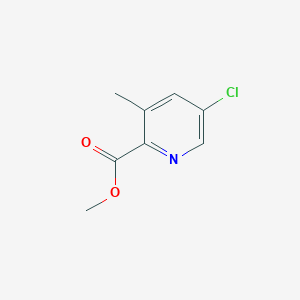
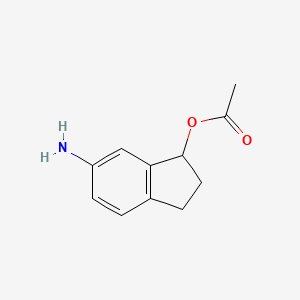
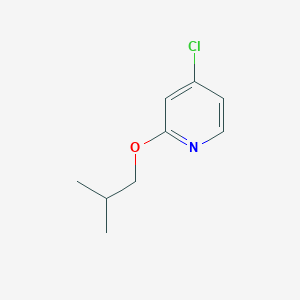
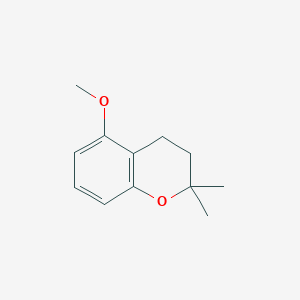
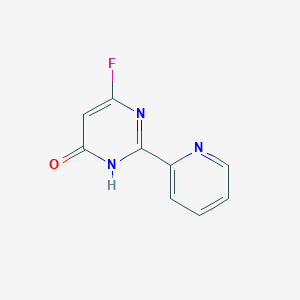
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
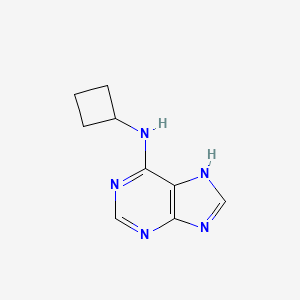
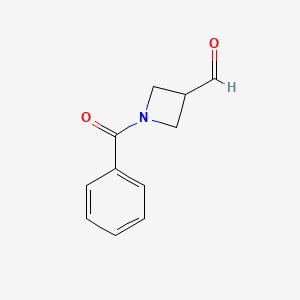
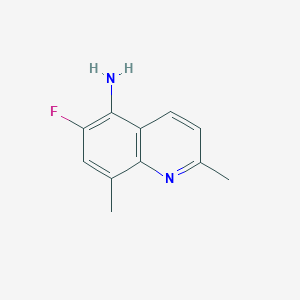
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
